molecular formula C17H23NO3 B12451934 N-[(4-methylcyclohexyl)carbonyl]phenylalanine

N-[(4-methylcyclohexyl)carbonyl]phenylalanine

Cat. No.: B12451934
M. Wt: 289.4 g/mol
InChI Key: FBGMUFZAKUYSRD-UHFFFAOYSA-N
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Description

2-[(4-methylcyclohexyl)formamido]-3-phenylpropanoic acid is an organic compound with a complex structure that includes a cyclohexyl group, a formamido group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylcyclohexyl)formamido]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclohexyl intermediate: The starting material, 4-methylcyclohexanone, undergoes a formylation reaction to introduce the formamido group.

    Coupling with phenylpropanoic acid: The intermediate is then coupled with phenylpropanoic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylcyclohexyl)formamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-methylcyclohexyl)formamido]-3-phenylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylcyclohexyl)formamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylcyclohexyl)formamido]-4-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]butanamide
  • 3-methyl-2-[(4-methylcyclohexyl)formamido]butanoic acid

Uniqueness

2-[(4-methylcyclohexyl)formamido]-3-phenylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, formamido group, and phenylpropanoic acid moiety sets it apart from similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

2-[(4-methylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H23NO3/c1-12-7-9-14(10-8-12)16(19)18-15(17(20)21)11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3,(H,18,19)(H,20,21)

InChI Key

FBGMUFZAKUYSRD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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